molecular formula C8H15NO2 B8336284 2-Carboxy-4-methylcyclohexan-1-yl-amine

2-Carboxy-4-methylcyclohexan-1-yl-amine

Cat. No. B8336284
M. Wt: 157.21 g/mol
InChI Key: YWSXHKJHGFFXKO-UHFFFAOYSA-N
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Patent
US05428073

Procedure details

7.3 ml (0.1 mol) of thionyl chloride are added to 30 ml of methanol at -5° C. under N2, and 15 g (0.096 mol) of 2-carboxy-4-methylcyclohexan-1-yl-amine in 10 ml of methanol are then added dropwise to this solution at 0° C. After the mixture has been stirred under reflux for 12 hours it is cooled, a further 10 ml of methanol and 3 ml (0.04 mol) of thionyl chloride are added, and stirring under reflux is continued for 4 hours. After cooling and evaporation to dryness, 5 g of the residue is taken up in about 50 ml of diethyl ether and the mixture is washed in about 100 ml of cold 1N Naton lye and water. The organic phase is dried and concentrated. 3.5 g (85% of theory) of 2-carboxymethyl-4-methyl-cyclohexan-1-yl-amine are obtained as a pale yellow oil.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=[O:2].[C:5]([CH:8]1[CH2:13][CH:12]([CH3:14])[CH2:11][CH2:10][CH:9]1[NH2:15])(O)=O.[CH3:16][OH:17]>>[C:16]([CH2:5][CH:8]1[CH2:13][CH:12]([CH3:14])[CH2:11][CH2:10][CH:9]1[NH2:15])([OH:2])=[O:17]

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)(O)C1C(CCC(C1)C)N
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After the mixture has been stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours it
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
evaporation to dryness, 5 g of the residue
WASH
Type
WASH
Details
the mixture is washed in about 100 ml of cold 1N Naton lye and water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(O)CC1C(CCC(C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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